molecular formula C15H16N6O B12249230 N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12249230
M. Wt: 296.33 g/mol
InChI Key: VPNGKQWJGHIADV-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties . The presence of both triazole and pyrimidine rings in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate aldehydes with guanidine derivatives under acidic conditions.

    Introduction of the triazole ring: The pyrimidine intermediate is then reacted with triazole derivatives using suitable catalysts and solvents.

    Attachment of the methoxyphenyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its neuroprotective and anti-inflammatory properties, it is being investigated for the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can be compared with other triazole-pyrimidine hybrids:

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H16N6O/c1-22-13-5-3-2-4-12(13)6-7-17-14-8-15(19-10-18-14)21-11-16-9-20-21/h2-5,8-11H,6-7H2,1H3,(H,17,18,19)

InChI Key

VPNGKQWJGHIADV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC2=CC(=NC=N2)N3C=NC=N3

Origin of Product

United States

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